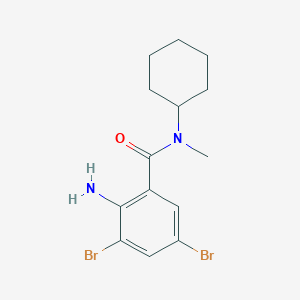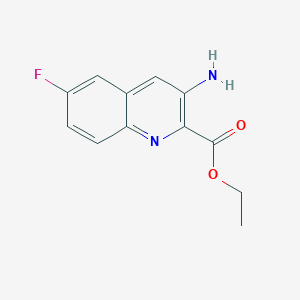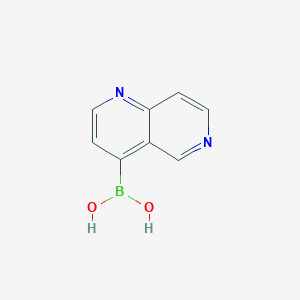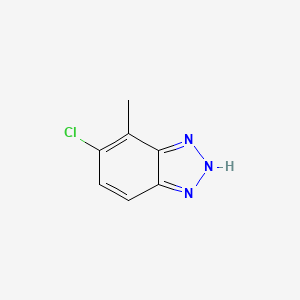
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- is a complex organic compound with the molecular formula C14H18Br2N2O and a molecular weight of 390.11352 . This compound is known for its unique structure, which includes a benzamide core substituted with amino, dibromo, cyclohexyl, and methyl groups. Its chemical structure and properties make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- typically involves multiple steps. One common synthetic route includes the bromination of aniline derivatives followed by cyclohexylation and methylation reactions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial production methods may involve the direct condensation of appropriate precursors under catalytic conditions. For example, the use of catalysts such as palladium or copper can facilitate the coupling reactions necessary to form the final product .
Analyse Des Réactions Chimiques
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The dibromo groups in the compound make it susceptible to nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its structural similarity to certain bioactive molecules, it is studied for its potential medicinal properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- can be compared with other similar compounds, such as:
Bromhexine: A mucolytic agent with a similar brominated structure.
Benzamide derivatives: Compounds like N-(3,5-dibromo-4-hydroxyphenyl)benzamide share structural similarities and may exhibit related biological activities.
The uniqueness of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
3472-84-2 |
|---|---|
Formule moléculaire |
C14H18Br2N2O |
Poids moléculaire |
390.11 g/mol |
Nom IUPAC |
2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide |
InChI |
InChI=1S/C14H18Br2N2O/c1-18(10-5-3-2-4-6-10)14(19)11-7-9(15)8-12(16)13(11)17/h7-8,10H,2-6,17H2,1H3 |
Clé InChI |
ZRZXHSAMYICAQO-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCCC1)C(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)

![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)

![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)



![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)
![3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)




